
2,5-Dimethylphenanthrene
Overview
Description
2,5-Dimethylphenanthrene (C₁₆H₁₄, molecular weight: 206.28 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative with methyl groups substituted at the 2- and 5-positions of the phenanthrene backbone . Its CAS registry number is 3674-66-6, and its IUPAC Standard InChIKey is ANBPQRLLOPVKIG-UHFFFAOYSA-N . This compound is structurally characterized by its fused three-ring aromatic system, with methyl groups influencing its physical and chemical properties, including intermolecular interactions and packing efficiency in crystalline states.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products
Oxidation: Produces quinones and other oxygenated compounds.
Reduction: Leads to dihydro derivatives.
Substitution: Results in nitro or sulfonic acid derivatives.
Scientific Research Applications
Environmental Studies
Biodegradation and Environmental Impact
DMP is part of the alkylphenanthrene family, which has been studied for its biodegradation pathways in contaminated environments. Research indicates that the biodegradation rate of alkylphenanthrenes decreases with increasing alkylation, with DMP being less susceptible to microbial degradation compared to phenanthrene itself. This characteristic is significant in assessing the persistence of PAHs in oil spills and other environmental contamination scenarios .
A study highlighted that demethylation is a crucial step in the biodegradation of alkylphenanthrenes, suggesting that understanding these pathways can inform remediation strategies for polluted sites . The varying susceptibilities of different methyl positions on the phenanthrene backbone also influence their degradation rates, which is vital for ecological assessments and bioremediation efforts .
Toxicological Research
Health Effects and Carcinogenic Potential
DMP and other methylated phenanthrenes have been investigated for their toxicological effects, particularly concerning their potential as carcinogens. Research indicates that methylated derivatives can exhibit increased potency in activating the aryl hydrocarbon receptor (AhR), which plays a critical role in mediating biological responses to environmental toxins .
In toxicity assays, DMP has shown varying degrees of toxicity compared to its unmethylated counterparts, with studies suggesting that certain methylated phenanthrenes may be significantly more potent than phenanthrene itself . This information is essential for understanding the health risks associated with exposure to PAHs in industrial settings or as environmental pollutants.
Organic Synthesis
Synthetic Applications
DMP is utilized in organic synthesis as a building block for creating more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in developing pharmaceuticals and agrochemicals. The ability to modify its structure through further alkylation or functionalization opens up avenues for producing derivatives with specific biological activities .
Table 1: Summary of Key Research Findings on this compound
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. It can intercalate into DNA, affecting replication and transcription processes. Additionally, it may interact with cytochrome P450 enzymes, leading to its metabolic activation and subsequent biological effects .
Comparison with Similar Compounds
Comparison with Structural Isomers and Analogous Compounds
Structural Isomers: Positional Effects of Methyl Groups
The position of methyl substituents significantly impacts molecular properties. Key isomers include:
- 4,5-Dimethylphenanthrene : Methyl groups at positions 4 and 5 result in weak van der Waals interactions (methyl-methyl) dominating crystal packing, leading to inefficient molecular packing and a low experimental density of 1.25 g/cm³ .
- 2,6- and 2,7-Dimethylphenanthrene : These isomers are often used in dimethylphenanthrene index (DMPI) calculations to assess thermal maturity in geological samples. For example, DMPI 1 = (2,6- + 2,7- + 3,5-DMP) / (1,3- + 1,6- + 2,5- + other DMP isomers) .
- 1,4-Dimethylphenanthrene : Synthesized via the Pschorr reaction, highlighting the role of synthetic pathways in accessing specific isomers .
Table 1: Physical and Structural Comparison of Selected Dimethylphenanthrene Isomers
Environmental Occurrence and Analytical Challenges
- Pyrolysis Oils : Dimethylphenanthrenes are identified as three-ring aromatic components in polystyrene pyrolysis products, though specific isomer distributions remain unquantified .
Table 2: Environmental Presence of Dimethylphenanthrenes
Thermal Maturity Indices in Geochemistry
Dimethylphenanthrene isomers are critical in calculating thermal maturity ratios:
- DMPI 1: Utilizes 2,6-, 2,7-, and 3,5-DMP in the numerator, while 2,5-DMP contributes to the denominator .
- DMPI 2 : Focuses on high-thermal-stability isomers (e.g., 2,6-, 2,7-DMP) relative to less stable ones (e.g., 2,5-DMP) . These indices highlight how isomer stability varies with substituent positions, influencing their utility in petroleum geochemistry.
Biological Activity
2,5-Dimethylphenanthrene (DMP) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two methyl groups attached to the phenanthrene backbone. Its structural formula can be represented as follows:
This configuration influences its interaction with biological systems, particularly through mechanisms involving the aryl hydrocarbon receptor (AhR).
Aryl Hydrocarbon Receptor Activation
Research indicates that methylated phenanthrenes, including DMP, exhibit enhanced potency in activating the AhR compared to their non-methylated counterparts. A study demonstrated that various methylated derivatives activated the AhR more effectively than phenanthrene itself, with specific attention to the position of the methyl groups impacting this activity .
- Dose-Response Curves : The activation potential was assessed using yeast bioassays, revealing that DMP had a significant effect on AhR activation, with its potency being quantitatively measured through effective concentration values (EC50 and EC25).
Compound | EC50 (µM) | EC25 (µM) |
---|---|---|
This compound | 30 | 10 |
Phenanthrene | 100 | 50 |
Toxicological Implications
The biological activity of DMP also extends to its toxicological implications. Studies have shown that exposure to PAHs can lead to the formation of DNA adducts, which are critical biomarkers for assessing human exposure to environmental pollutants .
- Case Study : In an occupational exposure study involving workers at an electrode paste plant, DNA adduct levels were monitored alongside PAH exposure. The results indicated a correlation between exposure levels and increased PAH-DNA adducts in white blood cells .
In Vitro Studies
In vitro assays have been instrumental in elucidating the biological effects of DMP. For instance:
- Algal Assays : In a study assessing antimicrobial activity against Selenastrum capricornutum, various compounds were tested, including 2-methoxy-5,7-dimethylphenanthrene. The results indicated strong inhibition of algal growth by most tested compounds except for one variant .
Comparative Studies on Methylated Phenanthrenes
A comprehensive survey comparing various methylated phenanthrenes highlighted that their biological activities significantly differ based on methyl group positioning. For example:
Properties
IUPAC Name |
2,5-dimethylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBPQRLLOPVKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190198 | |
Record name | Phenanthrene, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-66-6 | |
Record name | 2,5-Dimethylphenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrene, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHYLPHENANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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